

Application Note: PTP1B-IN-22 Cellular Assay

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Compound of Interest

Compound Name: *Ptp1B-IN-22*

Cat. No.: *B10816514*

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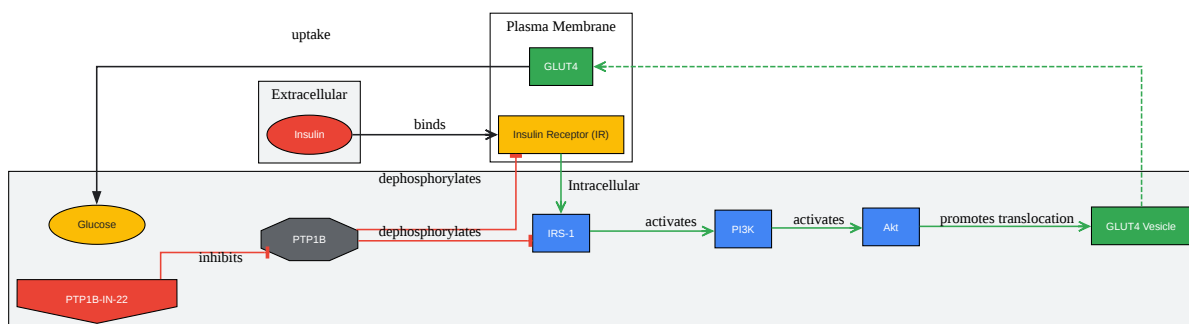
For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in key metabolic signaling pathways.^{[1][2][3]} Localized to the endoplasmic reticulum, PTP1B dephosphorylates the activated insulin receptor (IR) and its downstream substrate, insulin receptor substrate-1 (IRS-1).^{[1][4][5]} This action attenuates insulin signaling, making PTP1B a key player in the development of insulin resistance, a hallmark of type 2 diabetes and obesity.^{[1][3][5]} PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).^{[4][6][7]} Given its pivotal role in metabolic regulation, the inhibition of PTP1B has emerged as a promising therapeutic strategy for these conditions.^{[2][3]} **PTP1B-IN-22** is a potent inhibitor of PTP1B, demonstrating potential for enhancing insulin sensitivity and glucose uptake in skeletal muscle cells. This document provides a detailed protocol for a cellular assay to evaluate the effect of **PTP1B-IN-22** on glucose uptake in L6 myotubes.

PTP1B Signaling Pathway

The diagram below illustrates the central role of PTP1B as a negative regulator in the insulin signaling cascade. PTP1B acts by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS), thereby dampening the downstream signals that lead to the translocation of GLUT4 transporters to the cell membrane and subsequent glucose uptake. Inhibition of PTP1B is expected to enhance and prolong insulin-mediated signaling.



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Caption: PTP1B's role in negative regulation of insulin signaling.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of **PTP1B-IN-22**. This data highlights its potency as a PTP1B inhibitor and its functional effect on glucose metabolism in a relevant cell model.

Parameter	Cell Line/System	Result	Reference
PTP1B Inhibition	In vitro enzyme assay	66.4%	[8]
Glucose Uptake	L6 myotubes	39.6% increase	[8]

Experimental Protocol: Glucose Uptake Assay in L6 Myotubes

This protocol details the methodology to assess the effect of **PTP1B-IN-22** on glucose uptake in differentiated L6 skeletal muscle cells. The assay utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG).

Materials and Reagents

- Rat L6 myoblast cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Horse Serum
- Penicillin-Streptomycin solution
- Bovine Serum Albumin (BSA)
- Krebs-Ringer HEPES (KRH) buffer (50 mM HEPES, pH 7.4, 137 mM NaCl, 4.8 mM KCl, 1.85 mM CaCl₂, 1.3 mM MgSO₄)
- **PTP1B-IN-22**
- Insulin (positive control)
- 2-NBDG
- Phosphate-Buffered Saline (PBS)
- 96-well black, clear-bottom tissue culture plates
- Fluorescence plate reader

Experimental Workflow

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